3,3',5-Triiodo-L-thyronine sodium salt hydrate
Overview
Description
3,3’,5-Triiodo-L-thyronine sodium salt hydrate is a synthetic form of the thyroid hormone triiodothyronine (T3). It is an active thyroid hormone that plays a crucial role in regulating various metabolic processes, including protein synthesis, cholesterol breakdown, and embryonic development . This compound is commonly used in scientific research and medical applications due to its ability to mimic the natural hormone’s effects on cellular metabolism and differentiation .
Mechanism of Action
Target of Action
The primary targets of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate, also known as T3, are the thyroid hormone receptors TRα and TRβ . These receptors play a crucial role in the regulation of metabolism, growth, and development .
Mode of Action
T3 interacts with its targets, the thyroid hormone receptors TRα and TRβ, by binding to these receptors with a dissociation constant (Kd) of 0.06 nM . This interaction leads to changes in the cell, including increased rates of protein synthesis and stimulated breakdown of cholesterol .
Biochemical Pathways
The action of T3 affects several biochemical pathways. It increases the rates of protein synthesis and stimulates the breakdown of cholesterol . Furthermore, T3 affects embryonic development, indicating its influence on developmental pathways .
Pharmacokinetics
It’s known that t3 is a thyroid hormone that is converted from the prohormone thyroxine in extrathyroidal tissues . This suggests that T3 may have good bioavailability due to its endogenous production.
Result of Action
The action of T3 at the molecular and cellular levels results in increased rates of protein synthesis, stimulated breakdown of cholesterol, and effects on embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .
Biochemical Analysis
Biochemical Properties
3,3’,5-Triiodo-L-thyronine sodium salt hydrate plays a significant role in biochemical reactions. It increases the rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, it regulates cell differentiation and protein expression . The interaction of this compound with nonhistone proteins in the chromatin initiates the thyroid hormone activity .
Cellular Effects
The effects of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the proliferation of pancreatic adenocarcinoma .
Molecular Mechanism
The mechanism of action of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds thyroid hormone receptors TRα and TRβ .
Metabolic Pathways
3,3’,5-Triiodo-L-thyronine sodium salt hydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’,5-Triiodo-L-thyronine sodium salt hydrate is synthesized through a multi-step chemical process. The synthesis typically involves the iodination of L-tyrosine, followed by coupling with another iodinated phenol derivative. The final product is then converted to its sodium salt form and hydrated .
Industrial Production Methods
In industrial settings, the production of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,3’,5-Triiodo-L-thyronine sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: The compound can participate in substitution reactions, where one or more of its iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated quinones, while reduction can yield deiodinated derivatives. Substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
3,3’,5-Triiodo-L-thyronine sodium salt hydrate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thyroxine (T4): A precursor to triiodothyronine, less active but more abundant in the bloodstream.
Liothyronine: Another synthetic form of triiodothyronine, similar in structure and function to 3,3’,5-Triiodo-L-thyronine sodium salt hydrate.
Uniqueness
3,3’,5-Triiodo-L-thyronine sodium salt hydrate is unique due to its high potency and rapid onset of action compared to thyroxine. It is more effective in regulating metabolic processes at the cellular level, making it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.Na.H2O/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-4,6,12,20H,5,19H2,(H,21,22);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGJMZGKFAPCCR-LTCKWSDVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I3NNaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.